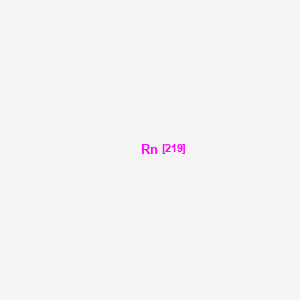
Radon-219
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radon-219 atom is a radon atom.
A naturally radioactive element with atomic symbol Rn, and atomic number 86. It is a member of the noble gas family found in soil, and is released during the decay of RADIUM.
Applications De Recherche Scientifique
Properties of Radon-219
- Chemical Symbol : Rn
- Atomic Number : 86
- Half-life : Approximately 3.96 seconds
- Decay Products : this compound decays into polonium-215, which further decays into lead-211.
Nuclear Medicine
This compound's short half-life and radioactive properties make it a candidate for certain applications in nuclear medicine. Its decay products can be utilized in targeted alpha therapy (TAT) for cancer treatment. The ability to emit alpha particles allows this compound to potentially destroy malignant cells while minimizing damage to surrounding healthy tissues. Research continues to explore its effectiveness and safety in clinical settings.
Environmental Radioactivity Studies
This compound is part of the broader study of radon isotopes in environmental science. It serves as an indicator of radium decay processes in soil and groundwater, contributing to assessments of natural radioactivity levels. Understanding the dispersal patterns of this compound can help evaluate the potential health risks associated with radon exposure in residential areas.
Case Study: Radon Measurement Techniques
A study conducted on radon measurement techniques highlighted the importance of detecting this compound levels in various environments. The research employed methods such as:
- Solid-state nuclear track detectors (SSNTDs) : Used for long-term monitoring.
- Electret ion chamber detectors : For real-time measurements.
The findings emphasized the need for accurate detection methods to mitigate health risks from radon exposure .
Dosimetry and Health Risk Assessment
This compound's decay products pose significant health risks due to their ability to emit alpha radiation upon inhalation. Dosimetric studies have focused on calculating the effective dose coefficients for inhaled this compound progeny, assessing the potential radiation dose received by lung tissues.
Key Findings from Dosimetry Studies
Educational Applications
This compound is also utilized in educational settings to teach students about radioactive decay chains and the associated health hazards. Programs developed by institutions like the University of Rochester focus on raising awareness about radon's presence in homes and its potential health impacts through interactive learning experiences .
Propriétés
Numéro CAS |
14835-02-0 |
|---|---|
Formule moléculaire |
Rn |
Poids moléculaire |
219.00948 g/mol |
Nom IUPAC |
radon-219 |
InChI |
InChI=1S/Rn/i1-3 |
Clé InChI |
SYUHGPGVQRZVTB-OIOBTWANSA-N |
SMILES |
[Rn] |
SMILES isomérique |
[219Rn] |
SMILES canonique |
[Rn] |
Synonymes |
Actinon Radon Thoron (Element) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















